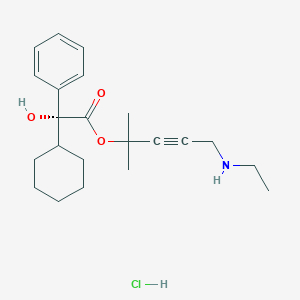
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is an important neurotransmitter in the central nervous system. It may also act on other receptors, such as the serotonin and noradrenaline receptors.
Effets Biochimiques Et Physiologiques
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It has also been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- in lab experiments is its high potency and selectivity. It has also been shown to have a low toxicity profile. However, one of the limitations is that it may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-. One direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Another direction is to develop more potent and selective analogs of the compound. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential off-target effects.
Conclusion:
In conclusion, Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- is a chemical compound that has significant potential for therapeutic applications. It has been extensively studied for its antinociceptive, anti-inflammatory, and anticonvulsant properties. Its mechanism of action is believed to involve modulation of the GABA-A receptor and other neurotransmitter receptors. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- involves several steps. The first step involves the reaction of alpha-cyclohexylacetoacetic acid with thionyl chloride to form alpha-cyclohexylacetyl chloride. The second step involves the reaction of alpha-cyclohexylacetyl chloride with 4-(dimethylamino)but-2-yn-1-ol to form the desired compound. The final step involves the conversion of the compound to its hydrochloride salt form.
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- has been extensively studied for its potential therapeutic applications. It has been shown to have antinociceptive, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propriétés
Numéro CAS |
192204-99-2 |
|---|---|
Nom du produit |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Formule moléculaire |
C22H32ClNO3 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
[5-(ethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-4-23-17-11-16-21(2,3)26-20(24)22(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,23,25H,4,6,9-10,14-15,17H2,1-3H3;1H/t22-;/m0./s1 |
Clé InChI |
AEPBOUHKRSABGU-FTBISJDPSA-N |
SMILES isomérique |
CCNCC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES |
CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES canonique |
CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Synonymes |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1, 1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



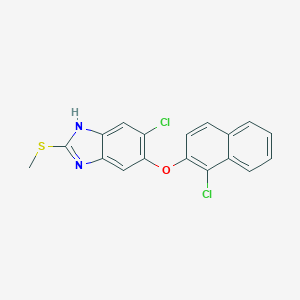
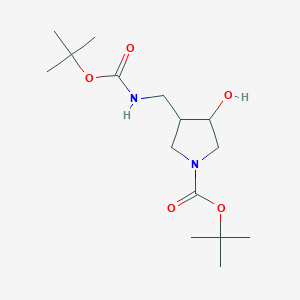
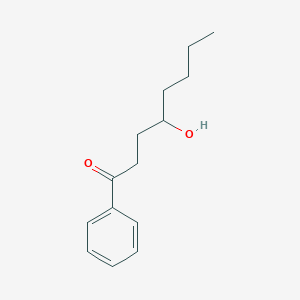
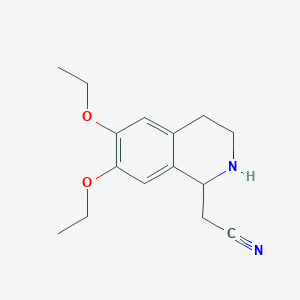
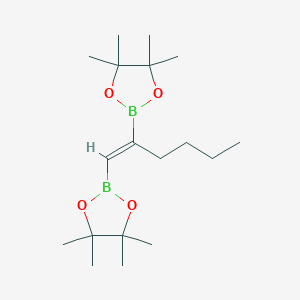

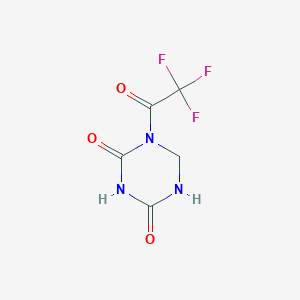
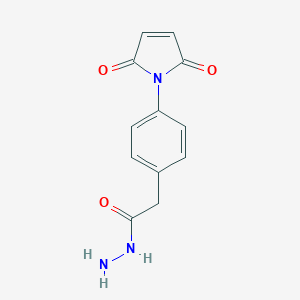
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)
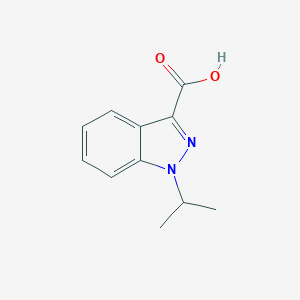
![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)
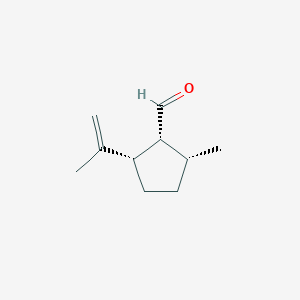
![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)